N-Benzyl-N-ethyl-3-pyrrolidinamine dihydrochloride physicochemical properties
N-Benzyl-N-ethyl-3-pyrrolidinamine dihydrochloride physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-N-ethyl-3-pyrrolidinamine Dihydrochloride
Preamble: Navigating Scant Data Landscapes
This guide, therefore, adopts a predictive and analog-based approach, grounded in fundamental chemical principles and established analytical methodologies. We will leverage data from structurally similar compounds to forecast the properties of the target molecule and provide detailed, field-proven protocols for its empirical characterization. This document is designed for researchers, scientists, and drug development professionals who must characterize novel or under-documented chemical entities, providing a robust framework for investigation where direct literature precedents are absent.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any compound is to define its precise chemical structure. The target molecule is a tertiary amine based on a pyrrolidine ring, featuring both a benzyl and an ethyl group attached to the exocyclic nitrogen at the 3-position. The "dihydrochloride" designation is critical, indicating that the two basic nitrogen atoms—one on the pyrrolidine ring and one in the side chain—are protonated and associated with chloride counter-ions.
Caption: Chemical structure of N-Benzyl-N-ethyl-3-pyrrolidinamine Dihydrochloride.
Structural Analogs for Property Inference
Given the lack of direct data, we will reference the free base, (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine , for which some safety and handling information is available. This allows us to establish a baseline for the organic scaffold before considering the profound impact of salt formation.
Table 1: Chemical Identifiers
| Property | N-Benzyl-N-ethyl-3-pyrrolidinamine Dihydrochloride (Target) | 1-Benzyl-3-(ethylamino)pyrrolidine (Free Base Analog) |
| CAS Number | 117953-62-3 (Unconfirmed) | 376591-05-8 |
| Molecular Formula | C₁₃H₂₂Cl₂N₂ | C₁₃H₂₀N₂ |
| Molecular Weight | 293.24 g/mol | 218.33 g/mol |
Physicochemical Properties: A Predictive Analysis
The conversion of a free base amine to its dihydrochloride salt fundamentally alters its physical properties. The introduction of ionic character dominates its behavior.
Table 2: Predicted vs. Analog Physicochemical Properties
| Property | Free Base Analog Value (1-Benzyl-3-ethylamino-pyrrolidine) | Predicted Value for Dihydrochloride Salt | Rationale for Prediction |
| Appearance | Liquid (Implied) | White to off-white crystalline solid | Ionic compounds form crystal lattices, resulting in a solid state at room temperature. |
| Melting Point | Not specified, likely low | Significantly elevated, likely >150 °C | Strong ionic forces in the crystal lattice require substantial energy to overcome. |
| Boiling Point | 184 - 185 °C (for a related amine) | Not applicable | Ionic salts decompose at high temperatures before they can boil at atmospheric pressure. |
| Solubility | Low in water; Soluble in organic solvents | High in water and polar protic solvents (e.g., methanol, ethanol); Low in non-polar solvents (e.g., hexane, toluene) | The ionic nature of the salt allows for strong ion-dipole interactions with polar solvent molecules. |
| pKa | Two basic pKa values (amine nitrogens) | Two acidic pKa values (ammonium cations) | Protonation of the basic nitrogens creates their conjugate acids (ammonium ions), which now have acidic pKa values. |
Causality Behind Property Shifts
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Solubility: The primary driver for creating a hydrochloride salt in pharmaceutical development is to enhance aqueous solubility. The high polarity and ability of the ammonium cations and chloride anions to hydrogen bond and form ion-dipole interactions with water molecules drastically improve dissolution compared to the largely organic, less polar free base.
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Physical State & Melting Point: The electrostatic attractions between the positively charged ammonium centers and the negatively charged chloride ions create a stable, ordered crystal lattice. This ionic bonding is significantly stronger than the intermolecular van der Waals forces and dipole-dipole interactions present in the liquid free base, thus requiring much more thermal energy to break, resulting in a high melting point.
Proposed Synthesis and Characterization Workflow
A robust characterization of this molecule requires a logical flow from synthesis to definitive structural confirmation and purity analysis.
Caption: Integrated workflow for synthesis and analytical characterization.
Proposed Synthetic Protocol: Reductive Amination
The most direct route to the target scaffold is the reductive amination of a ketone precursor, followed by salt formation.[1]
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Reaction Setup: To a solution of 1-Benzyl-3-pyrrolidone (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) in a round-bottom flask, add ethylamine (1.5-2.0 eq, often as a solution in a solvent like THF or ethanol).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
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Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. This reagent is selective for imines in the presence of ketones.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.
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Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
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Purification: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Benzyl-N-ethyl-3-pyrrolidinamine dihydrochloride. Recrystallization from a solvent system like ethanol/ether can be performed for further purification.
Analytical Characterization Protocols
Each analytical technique provides a unique piece of the structural puzzle. A combination of methods is required for unambiguous confirmation and purity assessment.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.[3]
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Objective: To confirm the carbon-hydrogen framework and connectivity.
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Instrumentation: 400 MHz or higher NMR spectrometer.
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Sample Preparation: Dissolve 5-10 mg of the dihydrochloride salt in 0.7 mL of a deuterated solvent such as D₂O or CD₃OD. The choice of solvent is critical; the salt will not dissolve in CDCl₃.
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¹H NMR Protocol:
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Acquire a standard proton spectrum.
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Expected Signals: Look for characteristic peaks: aromatic protons of the benzyl group (multiplet, ~7.2-7.5 ppm), a singlet or AB quartet for the benzylic CH₂ protons, multiplets for the pyrrolidine ring protons, and signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃). The N-H protons will likely be broad and may exchange with D₂O, causing them to disappear.
-
-
¹³C NMR Protocol:
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Acquire a proton-decoupled carbon spectrum.
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Expected Signals: Confirm the presence of the correct number of carbon atoms. Look for aromatic carbons (~125-140 ppm), aliphatic carbons of the pyrrolidine and ethyl groups (~10-70 ppm), and the benzylic carbon.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
For a non-volatile salt, LC-MS is superior to GC-MS for obtaining molecular weight information.
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Objective: To confirm the molecular weight of the cationic portion of the molecule and assess for impurities.
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Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Q-TOF).
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LC Method:
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Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate. The acidic mobile phase ensures the amine remains protonated.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). This is the ideal mode for pre-charged analytes like ammonium salts.
-
Data Analysis: Look for the parent ion corresponding to the free base [M+H]⁺ at m/z 219.18. The mass spectrometer detects the mass of the organic cation, not the full salt.
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High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Objective: To determine the purity of the sample, typically as a percentage of the main peak area.
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Instrumentation: HPLC with a UV detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used if the chromophore is weak.
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Method: The LC method described in section 4.2 can be used. Purity is calculated by integrating the area of all peaks detected at a suitable wavelength (e.g., 254 nm for the benzyl group) and expressing the main peak's area as a percentage of the total.
Safety and Handling
While no specific Safety Data Sheet (SDS) exists for the target compound, data from analogous amine hydrochlorides and corrosive materials can be used to establish safe handling protocols.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
N-Benzyl-N-ethyl-3-pyrrolidinamine dihydrochloride represents a molecule whose physicochemical profile must be constructed from foundational chemical principles and analysis of related structures. As a dihydrochloride salt, it is predicted to be a water-soluble, high-melting crystalline solid, properties that are advantageous for many pharmaceutical and research applications. The synthetic and analytical workflows detailed in this guide provide a comprehensive, self-validating framework for researchers to produce, purify, and definitively characterize this compound, ensuring both the integrity of their results and the safety of their operations.
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- Supporting Inform
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- Benchchem. (n.d.). Physicochemical Properties of N-benzyl Indole Compounds: A Technical Guide for Researchers.
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- BLDpharm. (n.d.). 1220036-07-6|N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride.
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